molecular formula C19H24N4O2S B5641531 (4R)-N-ethyl-4-[(pyridin-3-ylacetyl)amino]-1-(2-thienylmethyl)-L-prolinamide

(4R)-N-ethyl-4-[(pyridin-3-ylacetyl)amino]-1-(2-thienylmethyl)-L-prolinamide

Cat. No. B5641531
M. Wt: 372.5 g/mol
InChI Key: QTVZFWYVHWHTOD-WBVHZDCISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, utilization of Density Functional Theory (DFT) for computational studies, and various methodologies for introducing specific functional groups or structural motifs. For instance, the synthesis and structural investigation of similar compounds have been achieved through methods like condensation of pyridine carboxaldehyde and sulfadiazine, characterized by FTIR, 1HNMR, and UV-Visible spectroscopy, alongside DFT computational methods (Elangovan et al., 2021).

Molecular Structure Analysis

X-ray diffraction data often play a crucial role in determining the crystal and molecular structure of such compounds. For example, a study on L-pyroglutamyl-β-(2-thienyl)-L-alanyl-L-prolinamide, a compound with similarities in its structure, revealed its molecular conformation and potential relevance in hormone-receptor interaction processes using X-ray diffraction (Stensland & Castensson, 1982).

Chemical Reactions and Properties

Chemical reactions involving such compounds often include acylation, deprotection, and cyclization steps to achieve desired structural features. The synthesis of N-(1-carbamoyl-1,1-dialkyl-methyl)-(S)-prolinamides from substituted 2-aminopropanamides illustrates the complexity and specificity of reactions used to obtain compounds with precise chemical properties (Panov et al., 2011).

Physical Properties Analysis

Physical properties such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) are crucial for understanding the potential applications of a compound. Computational tools like Swiss ADME provide insights into these properties, helping predict the behavior of compounds in biological systems (Elangovan et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and potential for forming new bonds or structures, are key areas of study. Investigations into the reactivity of thieno[2,3-b]pyridine-2,3-diamines, for example, reveal the potential for regioselective reactions and the synthesis of novel heterocyclic compounds (Lipunov et al., 2007).

properties

IUPAC Name

(2S,4R)-N-ethyl-4-[(2-pyridin-3-ylacetyl)amino]-1-(thiophen-2-ylmethyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-2-21-19(25)17-10-15(12-23(17)13-16-6-4-8-26-16)22-18(24)9-14-5-3-7-20-11-14/h3-8,11,15,17H,2,9-10,12-13H2,1H3,(H,21,25)(H,22,24)/t15-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVZFWYVHWHTOD-WBVHZDCISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC(CN1CC2=CC=CS2)NC(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1C[C@H](CN1CC2=CC=CS2)NC(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R)-N-ethyl-4-[(pyridin-3-ylacetyl)amino]-1-(2-thienylmethyl)-L-prolinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.